N,N-Dimethyl-N'-(3-propyl-1,2-thiazol-5-yl)urea
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Overview
Description
N,N-Dimethyl-N’-(3-propyl-1,2-thiazol-5-yl)urea: is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-(3-propyl-1,2-thiazol-5-yl)urea typically involves the reaction of 3-propyl-1,2-thiazole-5-amine with N,N-dimethylcarbamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity, and considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiazole ring in N,N-Dimethyl-N’-(3-propyl-1,2-thiazol-5-yl)urea can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the thiazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives of the thiazole ring.
Substitution: Substituted urea derivatives.
Scientific Research Applications
Chemistry: N,N-Dimethyl-N’-(3-propyl-1,2-thiazol-5-yl)urea is used as a building block in the synthesis of more complex molecules
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The thiazole ring is known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties .
Industry: The compound may be used in the development of agrochemicals, such as herbicides and pesticides, due to its potential biological activity. Additionally, it can be used in materials science for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(3-propyl-1,2-thiazol-5-yl)urea is not fully understood. it is believed that the thiazole ring interacts with biological targets such as enzymes and receptors, modulating their activity. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N,N-Dimethyl-1,3-diaminopropane
- N,N-Dimethyltrimethylenediamine
Comparison: N,N-Dimethyl-N’-(3-propyl-1,2-thiazol-5-yl)urea is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Similar compounds without the thiazole ring may not exhibit the same level of biological activity or may interact differently with biological targets .
Properties
CAS No. |
95882-50-1 |
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Molecular Formula |
C9H15N3OS |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
1,1-dimethyl-3-(3-propyl-1,2-thiazol-5-yl)urea |
InChI |
InChI=1S/C9H15N3OS/c1-4-5-7-6-8(14-11-7)10-9(13)12(2)3/h6H,4-5H2,1-3H3,(H,10,13) |
InChI Key |
LNAOZNRXLLFODI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NSC(=C1)NC(=O)N(C)C |
Origin of Product |
United States |
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